N-(5-chloropyridin-2-yl)-2-[2-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-(5-chloropyridin-2-yl)-2-[2-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound It is characterized by the presence of a chloropyridine moiety and a phenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-[2-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridine and 2-(propan-2-yl)phenol.
Formation of Phenoxyacetamide: 2-(propan-2-yl)phenol is reacted with chloroacetic acid to form 2-(propan-2-yl)phenoxyacetic acid.
Amidation Reaction: The phenoxyacetic acid is then reacted with 5-chloropyridin-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2-[2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions could potentially modify the functional groups present in the molecule.
Substitution: The chloropyridine moiety may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be employed.
Substitution: Nucleophiles such as amines or thiols may be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-2-[2-(propan-2-yl)phenoxy]acetamide may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Agriculture: Possible application as a pesticide or herbicide.
Materials Science: Use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-[2-(propan-2-yl)phenoxy]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In agriculture, it could inhibit the growth of pests or weeds by interfering with essential biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-2-[2-(propan-2-yl)phenoxy]acetamide: can be compared with other phenoxyacetamide derivatives or chloropyridine-containing compounds.
Phenoxyacetic acid derivatives: These compounds share the phenoxyacetic acid moiety and may have similar biological activities.
Chloropyridine derivatives: Compounds containing the chloropyridine group may exhibit similar chemical reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications compared to other similar compounds.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11(2)13-5-3-4-6-14(13)21-10-16(20)19-15-8-7-12(17)9-18-15/h3-9,11H,10H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJOLPWUZLMCOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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